1-Iodo-4-(oct-1-YN-1-YL)benzene

Description

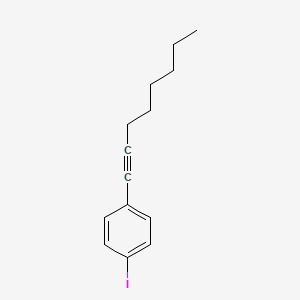

Structure

2D Structure

3D Structure

Properties

CAS No. |

502183-53-1 |

|---|---|

Molecular Formula |

C14H17I |

Molecular Weight |

312.19 g/mol |

IUPAC Name |

1-iodo-4-oct-1-ynylbenzene |

InChI |

InChI=1S/C14H17I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3 |

InChI Key |

JLLHLFLJLKBCTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#CC1=CC=C(C=C1)I |

Origin of Product |

United States |

Contextual Significance of Aryl Iodides and Terminal Alkynes in Synthetic Design

The strategic importance of 1-iodo-4-(oct-1-yn-1-yl)benzene is best understood by first examining its core components: the aryl iodide and the terminal alkyne.

Aryl iodides are highly prized electrophilic partners in a vast array of cross-coupling reactions. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is readily susceptible to oxidative addition to low-valent transition metal catalysts, most notably palladium complexes. This high reactivity allows for facile carbon-carbon and carbon-heteroatom bond formation under relatively mild conditions. The Sonogashira, Suzuki, Heck, and Buchwald-Hartwig reactions are just a few of the named reactions where aryl iodides serve as key substrates, enabling the construction of complex molecular architectures from simpler precursors.

Terminal alkynes , on the other hand, are versatile nucleophilic building blocks. The acidic proton of a terminal alkyne can be readily removed by a suitable base to generate a potent carbon nucleophile, the acetylide. This acetylide can then participate in a variety of transformations, including additions to carbonyls and, most significantly, cross-coupling reactions with electrophiles. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern synthetic chemistry for the formation of sp-sp² carbon-carbon bonds. researchgate.net

Overview of Bifunctional Alkynyl Iodobenzene Derivatives As Synthetic Intermediates

The true synthetic power of 1-iodo-4-(oct-1-yn-1-yl)benzene lies in its bifunctional nature. Possessing both an electrophilic and a nucleophilic handle within the same molecule allows for sequential and site-selective transformations. This "orthogonality" of reactivity is a highly sought-after feature in synthetic intermediates, as it enables the controlled and stepwise construction of complex molecular frameworks without the need for extensive protecting group manipulations.

The synthesis of such bifunctional compounds is most commonly achieved through a selective mono-Sonogashira coupling of a dihaloarene, such as 1,4-diiodobenzene (B128391), with a terminal alkyne. By carefully controlling the stoichiometry and reaction conditions, it is possible to favor the formation of the mono-alkynylated product over the di-substituted byproduct. The difference in reactivity between an aryl iodide and an aryl bromide can also be exploited to achieve selectivity. For instance, a one-pot procedure for the synthesis of unsymmetrical diarylalkynes has been developed, which involves the initial Sonogashira coupling of an aryl halide with a protected acetylene, followed by deprotection and a second coupling with an aryl iodide. researchgate.net

These bifunctional intermediates are invaluable in the synthesis of a wide range of organic materials and complex molecules. They can be used to create extended π-conjugated systems for applications in molecular electronics, to construct macrocycles and polymers, and to serve as key building blocks in the total synthesis of natural products.

Applications in Advanced Organic Materials and Synthetic Intermediates

Precursor in π-Conjugated System Design

The defining feature of 1-Iodo-4-(oct-1-yn-1-yl)benzene is its iodoaryl-alkyne framework, which is a fundamental component for constructing larger π-conjugated systems. These systems are characterized by alternating single and multiple bonds, which lead to delocalized electrons and unique electronic and optical properties.

Synthesis of Oligomers and Polymers for Optoelectronic Applications

This compound is an ideal monomer for the synthesis of poly(p-phenylene ethynylene)s (PPEs), a class of conjugated polymers known for their high fluorescence quantum yields and stability, making them suitable for optoelectronic applications like organic light-emitting diodes (OLEDs) and sensors. ontosight.ai The synthesis typically proceeds via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where the iodo- and alkyne functionalities of the monomer can react to form long polymer chains. ontosight.aiwikipedia.org

The octyl side chain is crucial as it imparts solubility to the otherwise rigid and often insoluble polymer backbone, allowing for solution-based processing and fabrication of thin films for electronic devices. The self-coupling (homocoupling) of a monomer like this compound, or its copolymerization with other di-functionalized aromatic monomers, allows for precise tuning of the resulting polymer's properties. nih.govresearchgate.net

Table 1: Potential Polymerization Reactions of this compound

| Reaction Type | Co-monomer/Conditions | Resulting Structure | Application |

|---|---|---|---|

| Homocoupling Polymerization | Pd/Cu catalyst, Base | Alternating phenylene and octyl-substituted ethynylene units | Organic Semiconductors |

| Co-polymerization | 1,4-Diethynylbenzene | Random or alternating copolymer with tuned band gap | OLEDs, Sensors |

Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs) and Extended Molecular Architectures

Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of multiple fused aromatic rings. wikipedia.org The rigid, linear structure of this compound makes it a valuable building block for creating larger, well-defined PAHs and other extended molecular systems. The alkyne group can undergo a variety of cyclization and annulation reactions to build new aromatic rings. For instance, intramolecular or intermolecular reactions can be designed to fuse the alkyne moiety onto adjacent aromatic systems, leading to complex, planar, or even curved graphene-like fragments. youtube.com These materials are of interest for their potential use in organic field-effect transistors (OFETs) and other molecular electronics. youtube.com

Role in Supramolecular Chemistry and Halogen Bonding

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. This compound possesses several features that make it an excellent candidate for designing self-assembling supramolecular structures.

Utilization as Halogen Bonding Donor for Non-Covalent Interactions

The iodine atom in this compound is a key player in forming specific non-covalent interactions known as halogen bonds. The iodine atom has a region of positive electrostatic potential (a σ-hole) opposite the C-I covalent bond, allowing it to act as an electrophilic "halogen bond donor". beilstein-journals.org It can form attractive interactions with electron-rich atoms like nitrogen or oxygen (halogen bond acceptors). beilstein-journals.org This directional and specific interaction is increasingly used in crystal engineering and the design of functional materials to control the assembly of molecules in the solid state. The strength of this interaction makes iodine a superior halogen-bond donor compared to lighter halogens. beilstein-journals.org

Development of Self-Assembled Supramolecular Materials with Liquid Crystalline Properties

The molecular architecture of this compound is archetypal for forming liquid crystals. It combines a rigid, polarizable core (the iodo-phenyl-alkyne unit) with a flexible, nonpolar tail (the octyl chain). This amphiphilic character drives the self-assembly of the molecules into ordered structures.

The rigid cores can stack via π-π interactions and align through halogen bonding, while the flexible octyl chains provide fluidity and can segregate into separate domains. This combination of interactions can lead to the formation of thermotropic liquid crystalline phases, such as smectic or columnar phases. In these phases, the molecules possess a degree of order that is intermediate between a crystalline solid and an isotropic liquid, a property essential for display technologies and anisotropic sensors. The self-assembly process is programmed into the molecule's structure, where halogen bonding and π-stacking guide the formation of ordered assemblies. wikipedia.org

Table 2: Molecular Features Contributing to Supramolecular Assembly

| Feature | Interaction Type | Role in Self-Assembly |

|---|---|---|

| 4-Iodophenyl group | Halogen Bonding, π-π Stacking | Directional control, core-to-core ordering |

| Oct-1-yn-1-yl group | π-π Stacking, van der Waals | Contributes to rigid core, electronic conjugation |

Strategic Intermediate in Complex Organic Synthesis

Beyond materials science, this compound serves as a highly valuable intermediate in multi-step organic synthesis. Its two distinct reactive sites—the aryl iodide and the alkyne—can be addressed with high chemoselectivity.

The carbon-iodine bond is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, including the Sonogashira, Suzuki, Heck, and Stille reactions. wikipedia.orgresearchgate.net This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position of the benzene (B151609) ring. The reactivity of aryl halides in these couplings typically follows the order I > Br > Cl, making aryl iodides like the title compound highly reactive substrates. wikipedia.org

Simultaneously, the terminal-like alkyne functionality can participate in a separate set of reactions. These include copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), further Sonogashira couplings, or various addition reactions across the triple bond. The ability to perform sequential, selective reactions at these two sites makes this compound a powerful tool for the convergent synthesis of complex molecules, natural products, and pharmaceutical agents. nih.govbaranlab.org For example, a Sonogashira reaction could first be performed at the iodo-position, followed by a click reaction on the alkyne, demonstrating its utility as a bifunctional linchpin. scielo.br

Divergent Synthetic Pathways to Structurally Diverse Molecules

The unique structure of this compound, possessing two different reactive functional groups, makes it an ideal substrate for divergent synthesis. This strategy allows for the creation of a variety of distinct molecular scaffolds from a single starting material by altering the reaction conditions or the order of chemical transformations. The presence of the iodo and alkyne groups allows for selective functionalization, leading to a wide array of structurally diverse molecules. nih.govrsc.orgrsc.org

The iodinated benzene ring is amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the terminal alkyne can undergo a different set of reactions, including click chemistry, hydration, and additional cross-coupling reactions like the Sonogashira coupling. nih.govfastercapital.com This orthogonality of reactive sites is the cornerstone of its application in divergent synthesis.

For instance, the alkyne can be selectively reacted first, leaving the iodo group intact for a subsequent transformation. Alternatively, the iodo group can be functionalized initially, preserving the alkyne for a later step. This controlled, stepwise approach enables the synthesis of complex molecules with high precision and efficiency. The ability to introduce different functionalities at either end of the molecule opens up pathways to novel polymers, liquid crystals, and biologically active compounds. nih.gov

A representative divergent synthetic approach is illustrated in the table below, showcasing how different reagents can lead to distinct product classes from the same starting material.

| Starting Material | Reagent/Catalyst | Reaction Type | Product Class |

| This compound | Arylboronic acid, Pd catalyst | Suzuki Coupling | Aryl-substituted alkynes |

| This compound | Azide (B81097), Cu(I) catalyst | Azide-Alkyne Cycloaddition | Triazole derivatives |

| This compound | Amine, Pd/Cu catalyst | Sonogashira Coupling | Unsymmetrical diynes |

| This compound | H₂O, Au/Hg catalyst | Hydration | Ketones |

This table presents hypothetical reaction pathways for this compound based on known reactivity of similar compounds.

Role in Sequential One-Pot Reaction Protocols

The distinct reactivity of the iodo and alkyne functionalities in this compound also makes it an excellent candidate for sequential one-pot reaction protocols. acs.orgacs.orgrsc.org One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the need for isolation and purification of intermediates, offers significant advantages in terms of efficiency, cost-effectiveness, and environmental friendliness.

A common one-pot strategy involving a molecule like this compound would be a tandem cross-coupling reaction. For example, a Sonogashira coupling could be performed at the iodo position, followed by a subsequent transformation of the alkyne group in the same pot. nih.gov This approach relies on the careful selection of catalysts and reaction conditions to ensure that the two reactive sites react in a controlled and sequential manner.

Research on similar bifunctional molecules has demonstrated the feasibility of such one-pot procedures. For instance, a palladium-catalyzed Sonogashira coupling of an aryl iodide with a terminal alkyne can be followed by a copper-catalyzed azide-alkyne cycloaddition ("click" reaction) in the same reaction vessel. chemrxiv.orgnih.gov This allows for the rapid assembly of complex molecular architectures that would otherwise require multiple synthetic steps and purification procedures.

The table below outlines a hypothetical one-pot reaction sequence utilizing this compound, based on established methodologies for similar substrates.

| Step | Reactant | Catalyst/Reagents | Intermediate/Product |

| 1 | This compound + Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | 1-(Oct-1-yn-1-yl)-4-(phenylethynyl)benzene |

| 2 | Benzyl azide | Cu(I) source | 1-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenyl)oct-1-yne |

This table illustrates a potential one-pot reaction sequence and is based on established Sonogashira and click chemistry reactions.

The development of such sequential one-pot protocols is a testament to the versatility of building blocks like this compound in modern organic synthesis, enabling the efficient construction of complex and functionally rich molecules.

Future Research Directions and Outlook for 1 Iodo 4 Oct 1 Yn 1 Yl Benzene Research

Development of Sustainable and Greener Synthetic Methodologies

The chemical industry is increasingly shifting towards more environmentally friendly practices, and the synthesis of 1-Iodo-4-(oct-1-yn-1-yl)benzene is an area ripe for the application of green chemistry principles. The primary route to this compound is the Sonogashira coupling, a powerful carbon-carbon bond-forming reaction. nih.govnih.gov Future research will likely focus on optimizing this reaction to minimize its environmental impact.

One key area of development is the use of greener solvents. Traditional Sonogashira couplings often employ volatile and hazardous organic solvents. Research into alternative media such as water, ethanol (B145695), and bio-derived solvents like Cyrene and dimethyl carbonate (DMC) is crucial. sigmaaldrich.commdpi.comrsc.orgresearchgate.netnih.gov Water, in particular, offers significant environmental benefits and can be used in biphasic systems to facilitate catalyst recycling. researchgate.net The development of water-soluble ligands and catalysts will be instrumental in advancing aqueous-phase Sonogashira reactions. nih.gov

Furthermore, the development of catalyst-free and solvent-free synthetic methods presents a significant leap forward in green chemistry. researchgate.netnih.gov High-speed ball milling, for instance, has been shown to facilitate Sonogashira couplings without the need for a solvent, reducing waste and energy consumption. researchgate.net Additionally, exploring transition-metal-free cross-coupling reactions, potentially mediated by radicals or other novel activation methods, could provide a more sustainable alternative to traditional palladium-catalyzed processes. nih.gov

Energy efficiency is another critical aspect. The use of microwave irradiation and continuous flow reactors can significantly shorten reaction times and improve energy efficiency compared to conventional heating methods. rsc.org These technologies, when combined with greener solvents and catalysts, will pave the way for highly sustainable and scalable syntheses of this compound.

Table 1: Greener Synthetic Approaches for Aryl Alkynes

| Approach | Description | Potential Benefits for this compound Synthesis |

| Greener Solvents | Replacement of traditional volatile organic compounds with water, ethanol, or bio-derived solvents like Cyrene. sigmaaldrich.commdpi.comrsc.orgresearchgate.netnih.gov | Reduced environmental impact, improved safety, and potential for catalyst recycling. researchgate.net |

| Catalyst-Free Synthesis | Utilization of methods like high-speed ball milling or novel activation strategies to avoid the use of metal catalysts. researchgate.netnih.gov | Elimination of toxic metal waste and simplification of purification processes. |

| Energy-Efficient Methods | Application of microwave irradiation or continuous flow reactors to reduce energy consumption and reaction times. rsc.org | Increased efficiency, scalability, and reduced operational costs. |

Exploration of Novel Reactivity and Unprecedented Transformations

The dual functionality of this compound, possessing both a reactive C-I bond and a terminal alkyne, offers a wealth of opportunities for exploring novel chemical transformations. Future research should focus on leveraging these two reactive sites to develop innovative synthetic strategies.

The activation of the carbon-iodine bond is a key area of interest. Photocatalysis, using visible light to initiate reactions, presents a mild and sustainable approach to activate the C-I bond for subsequent cross-coupling or other functionalization reactions. researchgate.net This method avoids the need for harsh reagents and high temperatures, aligning with the principles of green chemistry.

The alkyne moiety is also a versatile functional group that can participate in a variety of reactions. Cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, can be employed to construct complex heterocyclic structures. researchgate.netbeilstein-journals.org The development of catalyst-free cycloaddition reactions would be particularly noteworthy. Furthermore, the exploration of tandem reactions that involve both the iodo and alkynyl groups could lead to the efficient synthesis of complex molecular architectures in a single step. For instance, a reaction sequence could involve an initial C-I bond activation followed by an intramolecular cyclization onto the alkyne.

The unique electronic properties of the iodoaryl alkyne system could also lead to unprecedented transformations. The interplay between the electron-withdrawing iodine atom and the electron-rich alkyne could be exploited to achieve novel reactivity patterns that are not observed in simpler molecules.

Expansion of Applications in Emerging Materials Science Fields

Aryl alkynes are valuable building blocks for a wide range of functional materials, and this compound is a promising candidate for applications in emerging materials science fields. Its rigid, linear structure and potential for further functionalization make it an attractive monomer for the synthesis of novel polymers and other advanced materials.

One of the most promising applications is in the field of organic electronics. The extended π-conjugation in polymers derived from this compound could lead to materials with interesting conducting and semiconducting properties. These materials could find use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The presence of the iodine atom also offers a handle for post-polymerization modification, allowing for the fine-tuning of the material's electronic properties.

Furthermore, the unique combination of a heavy atom (iodine) and a polarizable alkyne group suggests that materials derived from this compound may exhibit interesting nonlinear optical (NLO) properties. capes.gov.br NLO materials are crucial for applications in telecommunications, optical computing, and other advanced technologies. Future research should focus on the synthesis and characterization of polymers and other materials incorporating this compound and the evaluation of their NLO response.

Advanced Computational and Data-Driven Approaches for Predictive Chemistry

The fields of computational chemistry and data science are revolutionizing how chemical research is conducted. For a molecule like this compound, these approaches can provide invaluable insights into its properties and reactivity, guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO-LUMO), and other key properties of this compound. nih.govchemrxiv.orgresearchgate.netespublisher.com These calculations can help to predict the molecule's reactivity, spectroscopic characteristics, and potential for use in electronic and optical materials. DFT studies can also be used to elucidate the mechanisms of reactions involving this compound, providing a deeper understanding of the factors that control reaction outcomes. rsc.orgresearchgate.net

Machine learning (ML) and other data-driven approaches are also poised to play a significant role in the future of this compound research. nih.govresearchgate.netrsc.orgrsc.orgnih.gov ML models can be trained on existing chemical data to predict the outcomes of reactions, including regioselectivity and yield. researchgate.netrsc.orgnih.gov This predictive power can be used to optimize reaction conditions for the synthesis of this compound and to identify promising new reactions and applications. For example, machine learning models could be developed to predict the regioselectivity of electrophilic aromatic substitution reactions on the benzene (B151609) ring or to identify the most promising catalysts for novel transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.